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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction to NDSB-201
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a class of

zwitterionic compounds that are highly effective in preventing protein aggregation and

facilitating the refolding of denatured proteins.[1][2][3] Unlike traditional detergents, NDSBs

possess a short hydrophobic group that prevents the formation of micelles, even at high

concentrations.[1][4] This unique property allows them to solubilize proteins and protein

aggregates under mild, non-denaturing conditions, making them invaluable tools in protein

purification, especially for proteins expressed as inclusion bodies or for those prone to

aggregation.[1][4] NDSB-201 is particularly useful for increasing the extraction yield of

membrane, nuclear, and cytoskeletal-associated proteins.[1][2][5] It is also compatible with

various downstream applications, including protein crystallization.[4][6]

Key Properties and Advantages of NDSB-201
Prevents Aggregation: NDSB-201 interacts with hydrophobic regions on proteins, preventing

the protein-protein interactions that lead to aggregation.[1][4]

Facilitates Refolding: It aids in the proper refolding of denatured proteins by stabilizing

folding intermediates.[2][6]
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Non-Denaturing: Most enzymes and proteins retain their native structure and activity in the

presence of NDSB-201.[2][4]

Zwitterionic: NDSB-201 is zwitterionic over a wide pH range, which minimizes its interference

with protein charge-based purification techniques.[4]

Easily Removable: Due to its inability to form micelles, NDSB-201 can be easily removed by

standard techniques like dialysis.[4]

UV Transparency: It does not significantly absorb UV light in the near UV range (around 280

nm), thus not interfering with common protein quantification methods.[4]

High Solubility: NDSB-201 is highly soluble in aqueous buffers, typically greater than 2 M.[4]

[5]

Quantitative Data on NDSB-201 Performance
The effectiveness of NDSB-201 in protein purification can be quantified by measuring the

increase in protein yield and solubility. Below are tables summarizing available data.

Protein
Target

Starting
Material

NDSB-201
Concentrati
on

Other
Additives

Yield Reference

Type II TGF-β

Receptor

Extracellular

Domain

(TBRII-ECD)

50 mg of

urea-

solubilized

protein

1 M

75 mM Tris

(pH 8.0), 2

mM GSH, 0.5

mM GSSG

8–13 mg of

purified,

refolded

protein

[6]
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Application Observation Reference

General Protein Extraction

Can increase the extraction

yield of membrane, nuclear,

and cytoskeletal-associated

proteins by up to 30%.

[1][5]

Protein Crystallization (TBRII-

ECD)

Addition of NDSB-201

accelerated crystal growth

from 1–2 weeks to 2–3 days.

[6]

Protein Crystallization

(Lysozyme)

Increased the solubility of

lysozyme, with 0.25 M NDSB-

195 nearly doubling solubility

and 0.75 M NDSB-195 nearly

tripling it.

[4]

Protein Crystallization (Malate

Dehydrogenase)

In the presence of NDSB-195,

the crystal size increased from

0.1 to 0.4 mm.

[4]

Experimental Protocols
Protocol 1: Refolding of Recombinant Human Type II
TGF-β Receptor Extracellular Domain (TBRII-ECD) from
Inclusion Bodies
This protocol details the successful refolding of the extracellular domain of the human type II

TGF-β receptor (TBRII-ECD) expressed in E. coli as inclusion bodies.[6]

Materials:

Urea-solubilized TBRII-ECD inclusion bodies

NDSB-201

Tris base
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Reduced Glutathione (GSH)

Oxidized Glutathione (GSSG)

Hydrochloric acid (HCl) for pH adjustment

Dialysis tubing (appropriate MWCO)

Purification columns (e.g., size-exclusion chromatography)

Standard protein quantification assay reagents

Methodology:

Preparation of Refolding Buffer: Prepare a refolding buffer containing 75 mM Tris, 1 M

NDSB-201, 2 mM GSH, and 0.5 mM GSSG. Adjust the pH to 8.0 with HCl. Chill the buffer to

4°C.

Initiation of Refolding: Slowly add the urea-solubilized TBRII-ECD solution to the chilled

refolding buffer with gentle stirring. The final protein concentration should be approximately

0.1 mg/mL.

Incubation: Incubate the refolding mixture at 4°C for 40 hours with gentle agitation.

Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against a suitable buffer

(e.g., PBS, pH 7.4) at 4°C to remove NDSB-201 and other small molecules. Perform several

buffer changes.

Purification of Refolded Protein: Centrifuge the dialyzed solution to remove any precipitated

protein. Purify the soluble, refolded protein using an appropriate chromatography method,

such as size-exclusion chromatography, to separate monomers from aggregates.

Quantification and Analysis: Quantify the yield of the purified, refolded protein. Analyze the

protein for proper folding and activity using appropriate assays.

Protocol 2: General Protocol for Solubilization and
Purification of Proteins from Inclusion Bodies using
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NDSB-201
This protocol provides a general workflow for using NDSB-201 to aid in the purification of

proteins from inclusion bodies.

Materials:

Cell paste containing inclusion bodies

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

Lysozyme

DNase I

Wash Buffer 1 (Lysis Buffer with 1% Triton X-100)

Wash Buffer 2 (Lysis Buffer without detergent)

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6-8 M Urea or 4-6 M

Guanidine Hydrochloride, 10 mM DTT)

Refolding Buffer (containing 0.5-1.0 M NDSB-201, a redox shuffling system like GSH/GSSG,

and other stabilizing agents as needed)

Dialysis Buffer

Methodology:

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I. Incubate

on ice. Lyse the cells using sonication or a French press.

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

Washing Inclusion Bodies:

Wash the pellet with Wash Buffer 1 to remove membrane contaminants. Resuspend the

pellet thoroughly and centrifuge.
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Wash the pellet with Wash Buffer 2 to remove the detergent. Resuspend and centrifuge.

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir until

the pellet is completely dissolved.

Refolding:

Rapidly dilute the solubilized protein into a large volume of cold Refolding Buffer

containing NDSB-201.

Alternatively, use dialysis to gradually remove the denaturant and introduce the NDSB-

201-containing refolding buffer.

Removal of NDSB-201 and Purification: Dialyze the refolded protein against a suitable buffer

to remove NDSB-201. Purify the refolded protein using standard chromatography

techniques.

Visualizing Workflows with Graphviz
Protein Refolding Workflow using NDSB-201
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Caption: Workflow for protein refolding from inclusion bodies using NDSB-201.
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Logical Relationship of NDSB-201's Mechanism of
Action

NDSB-201

Hydrophobic Interactions
Masks

Stabilization of Intermediates

Protein Aggregation

Correct Protein Refolding

Click to download full resolution via product page

Caption: Mechanism of NDSB-201 in preventing aggregation and promoting refolding.

Conclusion
NDSB-201 is a versatile and powerful tool for overcoming challenges in protein purification,

particularly those related to protein aggregation and insolubility. Its non-denaturing properties

and ease of removal make it a superior alternative to traditional detergents in many

applications. The protocols and data presented here provide a comprehensive guide for

researchers to effectively incorporate NDSB-201 into their protein purification workflows,

ultimately leading to higher yields of pure, active protein for downstream research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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